molecular formula C12H11F3O3 B027834 Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate CAS No. 106263-53-0

Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate

Cat. No. B027834
M. Wt: 260.21 g/mol
InChI Key: HVHVSJPSNQIPEM-UHFFFAOYSA-N
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Patent
US06982348B2

Procedure details

To a solution of 4-trifluoromethylacetophenone (57.8 g, 0.307 mol) and ethanol (1 ml) in ethyl carbonate (300 ml) was added sodium hydride (24.5 g, 60% in oil, 0.63 mol) by small portions. Because heat was generated gradually, the reaction solution was ice-cooled and thereafter stirred at room temperature for 2 hrs. 6N Hydrochloric acid was added thereto to stop the reaction. The mixture was diluted with water (300 ml) and extracted with ethyl acetate (200 ml×2). The extract was washed with water, dried over anhydrous magnesium sulfate and evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=50:1-5:1) to give ethyl 3-oxo-3-(4-trifluoromethylphenyl)propionate (71.2 g, 89%).
Quantity
57.8 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
24.5 g
Type
reactant
Reaction Step One
Name
ethyl carbonate
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([C:10]([F:13])([F:12])[F:11])=[CH:6][CH:5]=1)=[O:3].C(O)C.[H-].[Na+].Cl.[C:20](=O)([O-:24])[O:21][CH2:22][CH3:23]>O>[O:3]=[C:2]([C:4]1[CH:9]=[CH:8][C:7]([C:10]([F:11])([F:12])[F:13])=[CH:6][CH:5]=1)[CH2:1][C:20]([O:21][CH2:22][CH3:23])=[O:24] |f:2.3|

Inputs

Step One
Name
Quantity
57.8 g
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)C(F)(F)F
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
24.5 g
Type
reactant
Smiles
[H-].[Na+]
Name
ethyl carbonate
Quantity
300 mL
Type
reactant
Smiles
C(OCC)([O-])=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Because heat
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (200 ml×2)
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane:ethyl acetate=50:1-5:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O=C(CC(=O)OCC)C1=CC=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 71.2 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.